molecular formula C22H23N3O4S B11007334 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B11007334
M. Wt: 425.5 g/mol
InChI Key: CLOOFMPSPFBABZ-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepin ring fused with a quinazolinone moiety, connected via a sulfanyl-ethyl linkage to an acetamide group. Its unique structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Linkage Formation: The sulfanyl-ethyl linkage is introduced by reacting the benzodioxepin derivative with a suitable thiol compound.

    Final Coupling: The acetamide group is attached through an amidation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The benzodioxepin ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated benzodioxepin derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel polymers or materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for enzymes involved in various metabolic pathways.

    Receptor Binding: Potential use in studying receptor-ligand interactions due to its structural complexity.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Diagnostic Tools: Use in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Biotechnology: Application in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin Derivatives: These compounds share the benzodioxepin ring and may exhibit similar chemical reactivity.

    Quinazolinone Derivatives: Compounds with the quinazolinone moiety, which may have comparable biological activities.

Uniqueness

The combination of the benzodioxepin ring with the quinazolinone moiety and the sulfanyl-ethyl linkage makes this compound unique. This structural complexity may confer distinct chemical and biological properties not observed in simpler analogs.

This detailed overview highlights the potential and versatility of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide in various scientific and industrial applications

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C22H23N3O4S/c26-21(13-15-6-7-18-19(12-15)29-10-3-9-28-18)23-8-11-30-14-20-24-17-5-2-1-4-16(17)22(27)25-20/h1-2,4-7,12H,3,8-11,13-14H2,(H,23,26)(H,24,25,27)

InChI Key

CLOOFMPSPFBABZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCSCC3=NC4=CC=CC=C4C(=O)N3)OC1

Origin of Product

United States

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